![molecular formula C15H18N4OS2 B13367948 6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable pharmacological properties.
1,3,4-Thiadiazole Derivatives: Compounds with a thiadiazole ring that exhibit similar biological activities.
Uniqueness
6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4OS2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
6-[(2,6-dimethylphenoxy)methyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS2/c1-4-21-9-12-16-17-15-19(12)18-13(22-15)8-20-14-10(2)6-5-7-11(14)3/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
LLXUQRZWDCZQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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